N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-11(8-10-4-2-1-3-5-10)9-15-13(19)16-7-6-14-12(16)18/h1-5,11,17H,6-9H2,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDNTEWOKQZGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Oxoimidazolidine-1-carbonyl Chloride
The 2-oxoimidazolidine ring is synthesized via cyclization of ethylene diamine with a carbonyl source such as urea under acidic conditions. Subsequent treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the acyl chloride.
Reaction Conditions :
Step 2: Coupling with 2-Hydroxy-3-phenylpropylamine
The acyl chloride reacts with 2-hydroxy-3-phenylpropylamine in the presence of a base to form the carboxamide bond.
Optimized Protocol :
- Dissolve 2-hydroxy-3-phenylpropylamine (1.0 equiv) in THF.
- Add N-methylmorpholine (NMM, 1.5 equiv) as a base.
- Slowly add 2-oxoimidazolidine-1-carbonyl chloride (1.05 equiv) at 0–5°C.
- Stir for 2–4 hours at room temperature.
Workup :
- Quench with aqueous HCl (pH 2–3), extract with ethyl acetate, and crystallize using isopropanol/water.
Yield : ~65–75% (estimated from analogous reactions).
Synthetic Route 2: In-Situ Ring Formation
Step 1: Preparation of N-(2-Hydroxy-3-phenylpropyl)urea
React 2-hydroxy-3-phenylpropylamine with potassium cyanate (KOCN) in aqueous acidic medium to form the urea derivative.
Step 2: Cyclization to Imidazolidinone
Treat the urea with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) to induce cyclization.
Mechanism :
- Nucleophilic attack by urea nitrogen on dibromoethane.
- Sequential dehydrohalogenation forms the imidazolidine ring.
- Oxidation (if required) introduces the 2-oxo group using Jones reagent.
Challenges :
- Competing polymerization requires dilute conditions.
- Temperature control (40–60°C) is critical to suppress side reactions.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Reaction Steps | 2 steps | 2 steps |
| Key Reagents | Oxalyl chloride, NMM | KOCN, 1,2-dibromoethane |
| Yield | 65–75% | 50–60% |
| Purity (HPLC) | >98% | 90–95% |
| Scalability | High (adaptable to kilogram scale) | Moderate (sensitive to dilution) |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Epimerization at the Hydroxy-bearing Carbon
The stereochemical integrity of the 2-hydroxy-3-phenylpropyl group may be compromised under basic conditions. Mitigation includes:
Purification Difficulties
The polar nature of the compound necessitates reversed-phase chromatography or recrystallization from methanol/water.
Industrial-Scale Considerations
- Cost Efficiency : Route 1 is preferable due to higher yields and commercial availability of starting materials.
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) as a safer solvent.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the imidazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful tool for probing biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide: Similar in structure but with additional methoxy groups on the benzene ring.
2-Hydroxy-N-(3-phenylpropyl)benzamide: Lacks the imidazolidine ring, making it structurally simpler.
Uniqueness
N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is unique due to the presence of the imidazolidine ring, which imparts distinct chemical properties and reactivity
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure features an imidazolidine ring, which is known for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives of imidazolidine compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria. A study highlighted the efficacy of related compounds in inhibiting bacterial growth, suggesting that the imidazolidine moiety plays a crucial role in antimicrobial activity .
Enzyme Inhibition
One notable biological activity of this compound is its potential as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are widely used in treating hypertension and heart failure. In vivo studies demonstrated that related compounds could achieve up to 60% inhibition of ACE activity, indicating a promising therapeutic profile for managing cardiovascular conditions .
The biological effects of this compound can be attributed to its interaction with various biological targets:
- ACE Inhibition : By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure.
- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis or function may contribute to its antimicrobial effects.
Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of various imidazolidine derivatives. This compound was tested against multiple bacterial strains. Results showed a significant reduction in bacterial growth compared to control groups, supporting its potential use as an antibiotic agent .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Study 2: ACE Inhibition
In a pharmacological study involving hypertensive rats, this compound demonstrated significant ACE inhibitory activity. The study reported a dose-dependent response with effective doses leading to substantial reductions in blood pressure .
| Dose (mg/kg) | ACE Inhibition (%) |
|---|---|
| 0.5 | 30 |
| 1.0 | 60 |
| 1.5 | 75 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-oxoimidazolidine-1-carboxamide derivatives, and how can they be adapted for N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves coupling substituted amines with activated carbonyl intermediates. For example, in analogous compounds (e.g., F12 and F13), the target molecule is synthesized via a carbodiimide-mediated coupling between an amine (e.g., 2-amino-5-nitrothiazole) and a preformed 2-oxoimidazolidine intermediate. Reaction optimization includes controlling stoichiometry, solvent polarity (e.g., acetone or DMSO), and purification via preparative HPLC . For N-(2-hydroxy-3-phenylpropyl) derivatives, introducing the hydroxy-phenylpropyl moiety may require protecting-group strategies to prevent side reactions during coupling.
Q. How is the structural integrity of This compound confirmed experimentally?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, in compound F12, ¹H NMR (500 MHz, acetone) resolves imidazolidine protons at δ 5.83 ppm (dd, J = 9.8, 6.1 Hz) and aromatic substituents at δ 7.52–7.30 ppm, while HRMS confirms the molecular ion ([M+H]+) with <2 ppm error . For the hydroxypropyl group, ¹³C NMR would detect the hydroxyl-bearing carbon (δ ~56–57 ppm) and phenyl carbons (δ 125–135 ppm) .
Advanced Research Questions
Q. How do substituents on the phenyl and imidazolidine rings influence enzymatic inhibition (e.g., MurA) in structurally related compounds?
- Methodological Answer : Structure-activity relationship (SAR) studies on MurA inhibitors (e.g., F10, F17, F26) reveal that electron-withdrawing groups (e.g., Cl, Br) on aromatic rings enhance binding affinity. For example, F10 (3,4-bis(4-bromophenyl)) shows higher activity than F12 (3-phenyl), attributed to increased hydrophobic interactions with MurA’s active site. Conversely, polar groups (e.g., morpholine in F17) may reduce potency due to steric clashes . Computational docking and thermodynamic profiling (e.g., ΔG calculations) are recommended to validate substituent effects .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for 2-oxoimidazolidine derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). For example, compound F29 (4-methoxyphenyl) exhibits strong in vitro inhibition but poor in vivo efficacy due to rapid glucuronidation. To address this, researchers use metabolic stability assays (e.g., liver microsome testing) and introduce steric hindrance near metabolically labile sites (e.g., substituting methoxy with trifluoromethyl) . Parallel artificial membrane permeability assays (PAMPA) can further optimize bioavailability .
Q. What strategies are effective in optimizing reaction yields during the synthesis of 2-oxoimidazolidine derivatives?
- Methodological Answer : Yield optimization involves:
- Temperature control : Reactions performed at 0–5°C reduce side-product formation during carbodiimide activation .
- Purification : Gradient elution in preparative HPLC (e.g., acetonitrile/water with 0.1% TFA) separates closely related impurities, as demonstrated for F23 (83% yield) .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate imidazolidine ring closure in sterically hindered intermediates .
Q. How can researchers design derivatives of This compound with improved blood-brain barrier (BBB) penetration for neurobiological applications?
- Methodological Answer : Key parameters include:
- Lipophilicity : LogP values <3 (calculated via ChemDraw) enhance BBB permeability. Introducing fluorinated groups (e.g., CF₃) balances polarity .
- Molecular weight : Derivatives <450 Da are preferred. For example, truncating the phenylpropyl chain reduces MW while retaining activity .
- In silico modeling : Tools like Schrödinger’s QikProp predict BBB scores and guide structural modifications .
Data Contradiction Analysis
Q. Why do some 2-oxoimidazolidine derivatives show conflicting antibacterial activity across Gram-positive and Gram-negative strains?
- Methodological Answer : Differences in bacterial outer membrane permeability (e.g., Gram-negative lipopolysaccharide barriers) explain discrepancies. For instance, F32 (3-chlorophenyl) inhibits S. aureus (Gram-positive) at MIC = 2 µg/mL but is inactive against E. coli (Gram-negative). Adding efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) restores activity in Gram-negative strains, suggesting efflux-mediated resistance .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
